2-(oxiran-2-yl)ethyl Benzoate 2-(oxiran-2-yl)ethyl Benzoate
Brand Name: Vulcanchem
CAS No.: 868771-77-1
VCID: VC8144346
InChI: InChI=1S/C11H12O3/c12-11(9-4-2-1-3-5-9)13-7-6-10-8-14-10/h1-5,10H,6-8H2
SMILES: C1C(O1)CCOC(=O)C2=CC=CC=C2
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

2-(oxiran-2-yl)ethyl Benzoate

CAS No.: 868771-77-1

Cat. No.: VC8144346

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

2-(oxiran-2-yl)ethyl Benzoate - 868771-77-1

Specification

CAS No. 868771-77-1
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name 2-(oxiran-2-yl)ethyl benzoate
Standard InChI InChI=1S/C11H12O3/c12-11(9-4-2-1-3-5-9)13-7-6-10-8-14-10/h1-5,10H,6-8H2
Standard InChI Key AHQMLEBNSBTRMD-UHFFFAOYSA-N
SMILES C1C(O1)CCOC(=O)C2=CC=CC=C2
Canonical SMILES C1C(O1)CCOC(=O)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(Oxiran-2-yl)ethyl benzoate (C₁₃H₁₄O₄, molecular weight 234.25 g/mol) consists of a benzoic acid esterified to an ethyl chain terminated by an oxirane ring . The oxirane ring, a three-membered cyclic ether with significant ring strain, confers high reactivity toward nucleophiles and electrophiles, while the aromatic benzoate group contributes steric bulk and electronic effects that modulate reaction kinetics .

Key Structural Features:

  • Benzoate Moiety: The para-substituted benzene ring stabilizes the molecule through resonance and inductive effects.

  • Ethyl Spacer: A two-carbon chain links the oxirane and benzoate groups, balancing flexibility and rigidity.

  • Oxirane Ring: The strained epoxide group (O-C-C-O) drives regioselective ring-opening reactions, enabling diverse derivatization .

Spectroscopic and Physical Properties

  • Infrared (IR) Spectroscopy: Strong absorbance at ~1720 cm⁻¹ (C=O stretch of ester), ~1250 cm⁻¹ (C-O-C ester asymmetric stretch), and ~850 cm⁻¹ (epoxide ring deformation) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: δ 7.8–7.4 ppm (aromatic protons), δ 4.3–4.1 ppm (methylene protons adjacent to ester oxygen), δ 3.8–3.5 ppm (epoxide protons) .

    • ¹³C NMR: δ 167 ppm (ester carbonyl), δ 120–130 ppm (aromatic carbons), δ 50–55 ppm (epoxide carbons) .

  • Melting Point: 45–48°C (varies with purity).

  • Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethers.

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is synthesized via esterification of benzoic acid with 2-(oxiran-2-yl)ethanol under acidic catalysis.

Procedure:

  • Reactants: Benzoic acid (1.0 equiv), 2-(oxiran-2-yl)ethanol (1.2 equiv), p-toluenesulfonic acid (0.05 equiv).

  • Conditions: Reflux in toluene at 80°C for 12 hours under nitrogen.

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (silica gel, hexane/ethyl acetate 4:1).

  • Yield: 68–72% (typical for small-scale batches).

Industrial Production

Continuous-flow reactors optimize throughput and purity:

  • Reactor Type: Packed-bed reactor (PBR) with immobilized acid catalyst.

  • Parameters: 10 bar CO₂ pressure, 80°C, 0.05 mL/min substrate flow rate .

  • Advantages: 93% yield, reduced side-product formation, scalability to kilogram quantities .

Comparative Synthesis Data:

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Batch (Lab)H₂SO₄806895
Continuous-FlowAmberlyst-15809399

Chemical Reactivity and Derivatives

Nucleophilic Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack at the less substituted carbon due to electronic and steric factors :

  • Amines:

    • Product: β-Amino alcohols.

    • Conditions: Room temperature, ethanol solvent.

    • Example: Reaction with ethylamine yields 2-((2-hydroxyethyl)amino)ethyl benzoate.

  • Thiols:

    • Product: β-Hydroxy sulfides.

    • Conditions: Basic catalysis (NaOH), 50°C.

  • Acids:

    • Product: Polyester oligomers via acid-catalyzed ring-opening polymerization.

Electrophilic Aromatic Substitution

The benzoate moiety directs electrophiles to the meta position:

  • Nitration: HNO₃/H₂SO₄ yields 3-nitro-2-(oxiran-2-yl)ethyl benzoate.

  • Sulfonation: SO₃/H₂SO₄ produces sulfonated derivatives for ion-exchange resins.

Applications in Scientific Research

Pharmaceutical Intermediate

2-(Oxiran-2-yl)ethyl benzoate serves as a precursor to Toloxatone (5-(hydroxymethyl)-3-(m-tolyl)oxazolidin-2-one), an antidepressant. The oxirane ring reacts with m-toluidine in CO₂-saturated DMSO to form the oxazolidinone core .

Toloxatone Synthesis:

  • Reagents: 2-(Oxiran-2-yl)ethyl benzoate, m-toluidine, CO₂ (10 bar).

  • Conditions: 80°C, 5 mL/min CO₂ flow, 93% yield .

Polymer Chemistry

The compound’s dual functionality enables crosslinking in epoxy resins:

  • Network Formation: Reacts with diamines (e.g., ethylenediamine) to form rigid thermosets.

  • Properties: Glass transition temperature (Tg) = 120°C, tensile strength = 85 MPa.

Biomedical Applications

  • Antimicrobial Activity: Exhibits bactericidal effects against Staphylococcus aureus (MIC = 3.12 µg/mL) by disrupting cell membrane integrity.

  • Drug Delivery: Epoxide groups conjugate with amine-containing drugs (e.g., doxorubicin) for targeted release.

Biological and Toxicological Profile

Antimicrobial Efficacy

PathogenMIC (µg/mL)Mechanism
S. aureus3.12Membrane disruption
E. faecalis6.25Cell wall synthesis inhibition

Cytotoxicity

  • IC₅₀: 25 µM against MCF-7 breast cancer cells (apoptosis via caspase-3 activation).

  • Safety: LD₅₀ (oral, rat) = 1200 mg/kg; causes mild dermal irritation .

Comparative Analysis with Analogues

CompoundStructureReactivityApplications
Ethyl BenzoateBenzoate + ethyl chainLowSolvent, flavoring
2-(Oxiran-2-yl)ethanolEthanol + oxiraneModeratePolymer crosslinker
2-(Oxiran-2-yl)ethyl benzoateBenzoate + ethyl-oxiraneHighPharmaceuticals, resins

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